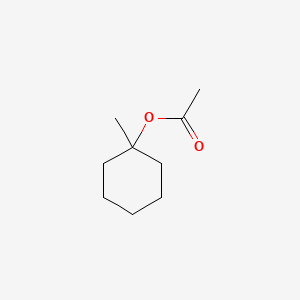
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI)
Descripción general
Descripción
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) is an organic compound that belongs to the class of benzopyrans. This compound is characterized by a benzopyran ring system with a carbonyl chloride functional group attached to the second carbon atom. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with a suitable chlorinating agent, such as thionyl chloride or oxalyl chloride, to introduce the carbonyl chloride group. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidative reactions can convert the benzopyran ring to more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous solvents such as ether or tetrahydrofuran.
Oxidation: Strong oxidizing agents like potassium permanganate are used in aqueous or organic solvents, often under acidic or basic conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Alcohols: Resulting from reduction reactions.
Oxidized Benzopyrans: Produced through oxidation reactions.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzopyran ring may interact with cellular receptors, modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar carbonyl chloride functional group.
4-Iodobenzoic Acid: Another benzopyran derivative with different substituents.
Various Benzopyran Derivatives: Compounds with structural similarities but different functional groups.
Uniqueness
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) is unique due to its specific stereochemistry and the presence of the carbonyl chloride group, which imparts distinct reactivity and biological activity compared to other benzopyran derivatives.
Propiedades
Número CAS |
227466-91-3 |
|---|---|
Fórmula molecular |
C10H9ClO2 |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
(2R)-3,4-dihydro-2H-chromene-2-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2/t9-/m1/s1 |
Clave InChI |
UXOHRZNOVPCNMD-SECBINFHSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2O[C@H]1C(=O)Cl |
SMILES canónico |
C1CC2=CC=CC=C2OC1C(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B8745692.png)

![p-nitrobenzyl (3R,5R,6S)-6[(R)-1-hydroxyethyl]-2-oxocarbapenam-3-carboxylate](/img/structure/B8745719.png)




![benzyl N-[(3S,4S)-4-hydroxytetrahydropyran-3-yl]carbamate](/img/structure/B8745752.png)
![3-(4-Aminophenyl)isothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B8745754.png)




![4-Hydroxy-3-(4-iodophenyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B8745783.png)
